molecular formula C19H22N2O4S B3928827 N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

Cat. No. B3928827
M. Wt: 374.5 g/mol
InChI Key: DXGOKBVQYXSFCK-UHFFFAOYSA-N
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Description

N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide, commonly known as PSF-Gly, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of glycine derivatives and has been found to possess anticonvulsant, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of PSF-Gly is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in various physiological processes such as learning and memory. Abnormal glutamate activity has been implicated in the pathogenesis of various neurological disorders. PSF-Gly is believed to modulate glutamate activity by binding to the glycine site on the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor.
Biochemical and Physiological Effects:
PSF-Gly has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an important inhibitory neurotransmitter. PSF-Gly has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, PSF-Gly has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

PSF-Gly has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be well-tolerated in animal studies. However, there are some limitations to the use of PSF-Gly in lab experiments. The compound has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of PSF-Gly is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on PSF-Gly. One area of interest is the potential use of PSF-Gly in the treatment of epilepsy. Further studies are needed to determine the optimal dosage and administration route for PSF-Gly in the treatment of epilepsy. Another area of interest is the potential use of PSF-Gly in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additional studies are needed to determine the long-term effects of PSF-Gly on cognitive function and behavior. Finally, future studies should focus on elucidating the exact mechanism of action of PSF-Gly to better understand its potential therapeutic applications.

Scientific Research Applications

PSF-Gly has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant properties and has shown promising results in the treatment of epilepsy. PSF-Gly has also been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, PSF-Gly has been found to possess neuroprotective properties and has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-19(20-14-17-10-7-13-25-17)15-21(16-8-3-1-4-9-16)26(23,24)18-11-5-2-6-12-18/h1-6,8-9,11-12,17H,7,10,13-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGOKBVQYXSFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
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